Dual Carboxyl Conjugation Capacity vs. Mono-Carboxyl
Bis-(N,N'-carboxyl-PEG4)-Cy5 possesses two terminal carboxylic acid groups (one per indolium nitrogen substituent), whereas the closest mono-carboxyl analog N-(m-PEG4)-N'-(PEG2-acid)-Cy5 contains only a single carboxylic acid [1]. This structural difference directly impacts the number of available reactive sites for amide bond formation with primary amines. In typical EDC/NHS-mediated conjugation workflows, the target compound can react with up to two equivalents of amine-containing biomolecule per dye molecule, compared to one equivalent for the mono-carboxyl analog .
| Evidence Dimension | Number of reactive carboxyl groups |
|---|---|
| Target Compound Data | 2 carboxylic acid groups |
| Comparator Or Baseline | N-(m-PEG4)-N'-(PEG2-acid)-Cy5: 1 carboxylic acid group |
| Quantified Difference | 2-fold increase in conjugation capacity |
| Conditions | Structural analysis based on SMILES strings and IUPAC nomenclature; applicable to standard EDC/NHS carbodiimide-mediated coupling reactions |
Why This Matters
For procurement in antibody labeling or multi-valent probe construction, the dual carboxyl architecture reduces the molar quantity of dye required to achieve a given labeling density, directly impacting cost-per-experiment and conjugate design flexibility.
- [1] PubChem. (2025). Compound Summary for CID 168006462: Bis-(N,N'-carboxyl-PEG4)-Cy5. National Library of Medicine. View Source
